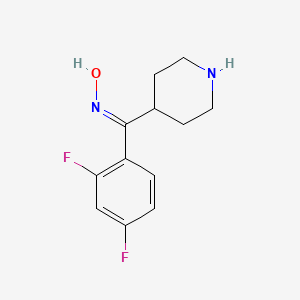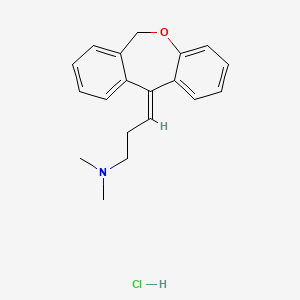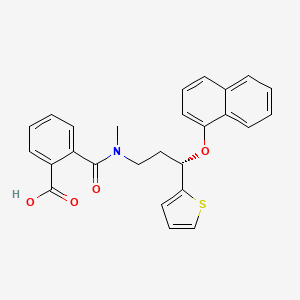![molecular formula C20H10O2 B602332 苯并[a]芘-1,6-二酮 CAS No. 64133-79-5](/img/structure/B602332.png)
苯并[a]芘-1,6-二酮
描述
Benzo[a]pyrene-1,6-dione is a polycyclic aromatic hydrocarbon (PAH) that is formed during the incomplete combustion of organic matter . It is a potentially carcinogenic constituent of carbon black .
Synthesis Analysis
The synthesis of Benzo[a]pyrene-1,6-dione has been observed under atmospheric conditions in air particulate matter . It can be synthesized smoothly and in good overall yield (49%) from pyrene (1), by using the reactivity of the pyrene dianion .
Molecular Structure Analysis
The molecular formula of Benzo[a]pyrene-1,6-dione is C20H10O2 . The molecular weight is 282.3 g/mol .
Chemical Reactions Analysis
The formation of Benzo[a]pyrene-1,6-dione as the main products of oxidative degradation of Benzo[a]pyrene has been observed under atmospheric conditions in air particulate matter .
科学研究应用
取代芘的合成
苯并[a]芘-1,6-二酮用于合成取代的芘 {svg_1}. 芘核由于其光物理/电子性质和扩展的刚性结构,是材料、超分子和生物化学中重要的组成部分 {svg_2}. 苯并[a]芘衍生物是特别令人感兴趣的化合物,因为它们在体内会发生代谢环氧化反应,将其转化为能够与嘌呤碱共价结合的高度致癌剂 {svg_3}.
光降解研究
苯并[a]芘-1,6-二酮是表征含氧多环芳烃(oxy-PAH)光产物的模型体系 {svg_4}. 这些研究结果有助于更好地了解该过程所涉及的机制,并有助于确定oxy-PAH在大气化学中的其他作用 {svg_5}.
环境监测
苯并[a]芘-1,6-二酮是用于环境监测的重要工具,包括评估空气质量 {svg_6}. 它被认为是测定PAHs组的指标 {svg_7}.
空气颗粒物中的检测
苯并[a]芘-1,6-二酮在空气颗粒物的真实样品中被检测到 {svg_8}. 这种检测对于了解此类化合物在大气中的存在和影响至关重要 {svg_9}.
作用机制
Target of Action
The primary targets of Benzo[a]pyrene-1,6-dione are the cytochrome P450 enzymes, specifically CYP1A1 and CYP1B1 . These enzymes play a central role in the metabolic activation of Benzo[a]pyrene-1,6-dione, which is essential for the formation of DNA adducts .
Mode of Action
Benzo[a]pyrene-1,6-dione interacts with its targets (CYP1A1 and CYP1B1) to form highly reactive electrophilic intermediates . These intermediates can form DNA adducts by covalent binding . Additionally, Benzo[a]pyrene-1,6-dione can generate reactive oxygen species (ROS) by redox-cycling .
Biochemical Pathways
Benzo[a]pyrene-1,6-dione is metabolized by several enzymatic steps. The metabolic enzymes required for the production of the ultimate carcinogenic intermediate of Benzo[a]pyrene-1,6-dione, (±)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), are thought to be CYP1A1 and CYP1B1 . These enzymes are highly inducible by polycyclic aromatic hydrocarbons (PAHs), such as 3-methylcholanthrene and Benzo[a]pyrene-1,6-dione .
Pharmacokinetics
It is known that the metabolism of benzo[a]pyrene-1,6-dione primarily takes place in the liver . The metabolites of Benzo[a]pyrene-1,6-dione are responsible for its toxic effects, including reactive metabolites that covalently bind macromolecules and induce oxidative damage .
Result of Action
The result of Benzo[a]pyrene-1,6-dione’s action is the induction of oxidative stress in cells . This is achieved through the production of ROS, disturbances of the activity of antioxidant enzymes, and the reduction of the level of non-enzymatic antioxidants . The compound’s action also results in the formation of DNA adducts by covalent binding .
Action Environment
The action of Benzo[a]pyrene-1,6-dione can be influenced by various environmental factors. For instance, the compound is a well-researched pro-carcinogen found in cigarette smoke, cooked food, and various combustion gases, such as vehicle exhausts . Therefore, exposure to these sources can increase the levels of Benzo[a]pyrene-1,6-dione in the body, potentially enhancing its toxic effects.
安全和危害
未来方向
生化分析
Biochemical Properties
Benzo[a]pyrene-1,6-dione interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to stimulate the production of oxyradicals . The nature of these interactions is complex and involves multiple biochemical reactions .
Cellular Effects
Benzo[a]pyrene-1,6-dione has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to cause cytotoxicity in cultured HT-29 colon cancer cells .
Molecular Mechanism
At the molecular level, Benzo[a]pyrene-1,6-dione exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a series of biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzo[a]pyrene-1,6-dione change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Benzo[a]pyrene-1,6-dione vary with different dosages in animal models. For instance, studies have shown that there are threshold effects observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Benzo[a]pyrene-1,6-dione is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Benzo[a]pyrene-1,6-dione is transported and distributed within cells and tissues in a complex manner. This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Benzo[a]pyrene-1,6-dione and its effects on activity or function are areas of active research. This could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
benzo[b]pyrene-1,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10O2/c21-17-10-6-11-5-7-16-19-13(8-9-15(17)18(11)19)12-3-1-2-4-14(12)20(16)22/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWHZARNAGLRFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=C4C(=O)C=CC5=C4C3=C(C2=O)C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952917 | |
| Record name | Benzo[pqr]tetraphene-1,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3067-13-8, 64133-79-5 | |
| Record name | Benzo[a]pyrene-1,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3067-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(a)pyrene-1,6-quinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003067138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrene-1,6-dione, radical ion(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064133795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[a]pyrene-1,6-dione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo[pqr]tetraphene-1,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZO(A)PYRENE-1,6-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS3758O6C7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is Benzo[a]pyrene-1,6-dione and how does it relate to Benzo[a]pyrene?
A1: Benzo[a]pyrene-1,6-dione is a quinone metabolite of the environmental carcinogen benzo[a]pyrene. [, , , , ] Benzo[a]pyrene itself is a polycyclic aromatic hydrocarbon (PAH) commonly found in coal tar, cigarette smoke, and other combustion products. [] While not inherently carcinogenic, benzo[a]pyrene is metabolized in the body into various compounds, some of which are carcinogenic.
Q2: How does Benzo[a]pyrene-1,6-dione interact with cells and potentially contribute to carcinogenesis?
A2: Benzo[a]pyrene-1,6-dione, along with its isomeric quinone metabolites, can undergo oxidation-reduction cycles within cells. [, , ] These cycles involve the corresponding benzo[a]pyrene diols and intermediate semiquinone radicals. During these cycles, reactive oxygen species (ROS), such as hydrogen peroxide, superoxide, and potentially hydroxyl radicals, are generated. [, , , ] These ROS can cause DNA strand breaks and other cellular damage, potentially contributing to the development of cancer. [, , ]
Q3: What enzymes are involved in the metabolism of benzo[a]pyrene to form Benzo[a]pyrene-1,6-dione?
A3: Several enzymes can contribute to the formation of benzo[a]pyrene-1,6-dione. Research indicates that specific cytochrome P-450 enzymes, particularly those induced by 3-methylcholanthrene (MC-P-448), play a significant role in the metabolism of benzo[a]pyrene, leading to the production of various metabolites, including benzo[a]pyrene-1,6-dione. [] Additionally, aldo-keto reductases (AKRs) have been shown to contribute to the formation of quinone metabolites like benzo[a]pyrene-1,6-dione. []
Q4: How does Benzo[a]pyrene-1,6-dione's redox cycling contribute to its toxicity?
A4: The continuous cycling between the quinone and hydroquinone forms of benzo[a]pyrene-1,6-dione, fueled by cellular reducing agents like NADH and glutathione, leads to the continuous generation of ROS. [, ] This sustained production of ROS overwhelms the cell's natural antioxidant defenses, causing oxidative stress and damage to cellular components like DNA, lipids, and proteins. [, ] This damage disrupts cellular processes and can ultimately lead to cell death or cancerous transformations. []
Q5: Are there any dietary factors that can influence the metabolism and effects of benzo[a]pyrene and its metabolites like Benzo[a]pyrene-1,6-dione?
A5: Research suggests that dietary components can modulate the metabolic activation of benzo[a]pyrene. [] For instance, higher levels of dietary fiber were found to decrease the availability of benzo[a]pyrene metabolites for interaction with intestinal mucosa, potentially due to a bulking effect. [] On the other hand, higher dietary beef protein levels were linked to increased binding of metabolites to intestinal tissues and an enhancement of benzo[a]pyrene activation, potentially via free radical mechanisms. []
Q6: How is Benzo[a]pyrene-1,6-dione typically analyzed in biological samples?
A6: High-Performance Liquid Chromatography (HPLC) is commonly employed to separate and quantify benzo[a]pyrene metabolites, including benzo[a]pyrene-1,6-dione, in biological samples. [, , , ] This technique offers high resolution and sensitivity, enabling the detection and quantification of even trace amounts of these metabolites. Additionally, researchers have explored the use of magnetic sector mass spectrometry coupled with HPLC for accurate mass-based analysis of benzo[a]pyrene-1,6-dione and other oxy-PAHs in complex environmental matrices. []
Q7: Can bacterial communities contribute to the degradation of benzo[a]pyrene and its metabolites?
A7: Yes, certain bacterial consortia have demonstrated the ability to degrade benzo[a]pyrene effectively. [] Studies have identified specific bacterial strains, including Mycobacterium vaanbaalenii, Staphylococcus aureus, and Stutzerimonas stutzeri, capable of breaking down benzo[a]pyrene. [] These bacterial communities utilize enzymatic pathways to transform benzo[a]pyrene into less harmful metabolites, offering potential bioremediation strategies for environmental cleanup. []
Q8: What are the long-term implications of exposure to benzo[a]pyrene and its metabolites like Benzo[a]pyrene-1,6-dione?
A8: The long-term effects of exposure to benzo[a]pyrene and its metabolites, including benzo[a]pyrene-1,6-dione, are a significant concern. These compounds, due to their potential to induce DNA damage and disrupt cellular processes, are considered carcinogenic. [] Prolonged exposure, even at low levels, may increase the risk of developing certain types of cancer, particularly lung cancer. More research is needed to fully understand the long-term health consequences and establish safe exposure limits for these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity)](/img/structure/B602257.png)
![Sodium 2-methoxy-5-[(1S)-3-(methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-yl sulfate](/img/structure/B602258.png)






